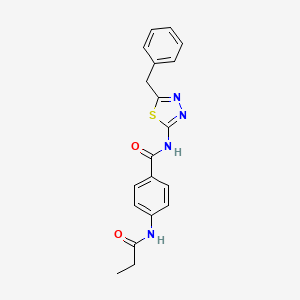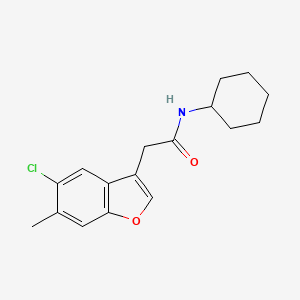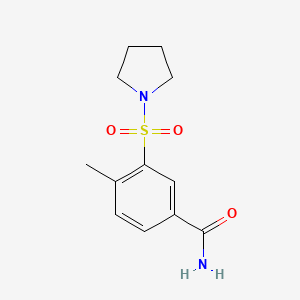
N-(3,5-difluorophenyl)-2-phenylbutanamide
Descripción general
Descripción
N-(3,5-difluorophenyl)-2-phenylbutanamide, also known as DFB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFB belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.
Mecanismo De Acción
N-(3,5-difluorophenyl)-2-phenylbutanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. By inhibiting the production of prostaglandins, N-(3,5-difluorophenyl)-2-phenylbutanamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-phenylbutanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(3,5-difluorophenyl)-2-phenylbutanamide has also been found to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a crucial role in the recruitment of leukocytes to the site of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-difluorophenyl)-2-phenylbutanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, N-(3,5-difluorophenyl)-2-phenylbutanamide also has some limitations. It has been found to have low solubility in water, which can make it challenging to administer in vivo. Additionally, N-(3,5-difluorophenyl)-2-phenylbutanamide has been found to have poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
For the study of N-(3,5-difluorophenyl)-2-phenylbutanamide include exploring its use in combination with other drugs and investigating its use in the treatment of other inflammatory conditions.
Aplicaciones Científicas De Investigación
N-(3,5-difluorophenyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and can be used to treat various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. N-(3,5-difluorophenyl)-2-phenylbutanamide has also been found to possess analgesic and antipyretic properties, making it a potential candidate for the treatment of pain and fever.
Propiedades
IUPAC Name |
N-(3,5-difluorophenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c1-2-15(11-6-4-3-5-7-11)16(20)19-14-9-12(17)8-13(18)10-14/h3-10,15H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHFYNASZLTMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4394048.png)
![2-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4394055.png)
![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)

![4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4394065.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394078.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4394081.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4394100.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B4394114.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4394135.png)
![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394136.png)